molecular formula C20H20IN3O2S B12473328 N-[4-iodo-2-(propan-2-yl)phenyl]-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

N-[4-iodo-2-(propan-2-yl)phenyl]-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

Cat. No.: B12473328
M. Wt: 493.4 g/mol
InChI Key: VQWXIEZUUPYMFM-UHFFFAOYSA-N
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Description

N-[4-iodo-2-(propan-2-yl)phenyl]-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a complex organic compound featuring an iodinated phenyl group, an oxadiazole ring, and a sulfanyl acetamide moiety

Preparation Methods

The synthesis of N-[4-iodo-2-(propan-2-yl)phenyl]-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the iodinated phenyl group: This can be achieved through iodination of a suitable precursor, such as 2-(propan-2-yl)phenyl.

    Synthesis of the oxadiazole ring: The oxadiazole ring can be synthesized via cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Coupling reactions: The iodinated phenyl group and the oxadiazole ring are then coupled using appropriate reagents and conditions to form the desired compound.

    Final acetamide formation:

Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

N-[4-iodo-2-(propan-2-yl)phenyl]-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The iodinated phenyl group can undergo nucleophilic substitution reactions.

    Cyclization: The oxadiazole ring can participate in cyclization reactions under appropriate conditions.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[4-iodo-2-(propan-2-yl)phenyl]-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving iodinated compounds.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[4-iodo-2-(propan-2-yl)phenyl]-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide involves its interaction with molecular targets and pathways. The iodinated phenyl group may interact with specific receptors or enzymes, while the oxadiazole ring and sulfanyl acetamide moiety may modulate the compound’s overall activity and selectivity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

N-[4-iodo-2-(propan-2-yl)phenyl]-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide can be compared with similar compounds such as:

These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, which can result in different chemical and biological properties.

Properties

Molecular Formula

C20H20IN3O2S

Molecular Weight

493.4 g/mol

IUPAC Name

N-(4-iodo-2-propan-2-ylphenyl)-2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C20H20IN3O2S/c1-12(2)16-10-15(21)8-9-17(16)22-18(25)11-27-20-24-23-19(26-20)14-6-4-13(3)5-7-14/h4-10,12H,11H2,1-3H3,(H,22,25)

InChI Key

VQWXIEZUUPYMFM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)NC3=C(C=C(C=C3)I)C(C)C

Origin of Product

United States

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